molecular formula C6H13NO2 B3418033 2-(1',3'-Dioxan-2'-yl)ethyl amine CAS No. 118599-06-7

2-(1',3'-Dioxan-2'-yl)ethyl amine

Cat. No.: B3418033
CAS No.: 118599-06-7
M. Wt: 131.17 g/mol
InChI Key: GOATYYIBQPEBFY-UHFFFAOYSA-N
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Description

2-(1’,3’-Dioxan-2’-yl)ethyl amine is an organic compound characterized by the presence of a 1,3-dioxane ring attached to an ethyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1’,3’-Dioxan-2’-yl)ethyl amine can be synthesized through the reaction of 1,3-dioxane with ethylamine under specific conditions. The reaction typically involves the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction is carried out in a solvent like tetrahydrofuran (THF) at a controlled temperature to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of 2-(1’,3’-Dioxan-2’-yl)ethyl amine may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1’,3’-Dioxan-2’-yl)ethyl amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1’,3’-Dioxan-2’-yl)ethyl amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1’,3’-Dioxan-2’-yl)ethyl amine is unique due to its combination of the 1,3-dioxane ring and the ethyl amine group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-(1,3-dioxan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOATYYIBQPEBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118599-06-7
Record name 2-(1,3-dioxan-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1',3'-Dioxan-2'-yl)ethyl amine
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2-(1',3'-Dioxan-2'-yl)ethyl amine
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2-(1',3'-Dioxan-2'-yl)ethyl amine
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2-(1',3'-Dioxan-2'-yl)ethyl amine
Reactant of Route 6
2-(1',3'-Dioxan-2'-yl)ethyl amine

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